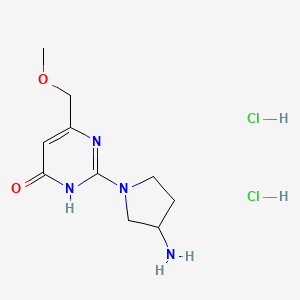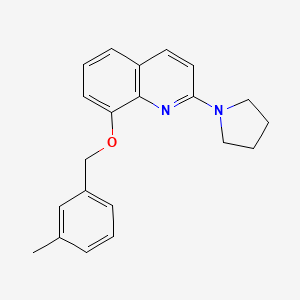
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline, also known as MBPQ, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MBPQ is a quinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is not fully understood, but it is thought to involve intercalation between DNA base pairs. This intercalation disrupts the normal structure of DNA, leading to changes in gene expression and cellular processes. This compound has also been shown to interact with other cellular components, such as proteins and lipids, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase, making it a valuable tool for studying enzyme function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is its high selectivity for nucleic acids, making it a valuable tool for studying DNA and RNA interactions in live cells. This compound is also readily available and relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for research on 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential for use in cancer therapy. Additionally, this compound could be further developed as a fluorescent probe for imaging cellular processes, with potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline involves several steps, including the condensation of 3-methylbenzaldehyde and 2-aminobenzonitrile to form a Schiff base intermediate. This intermediate is then reacted with pyrrolidine and cyclized to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging cellular processes. This compound has been shown to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid interactions in live cells.
Propiedades
IUPAC Name |
8-[(3-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-6-4-7-17(14-16)15-24-19-9-5-8-18-10-11-20(22-21(18)19)23-12-2-3-13-23/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFFCZLMHKPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)
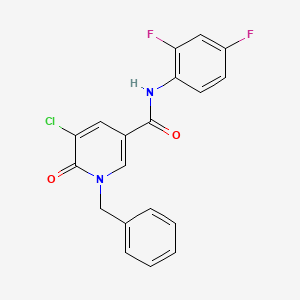
![6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride](/img/structure/B2901808.png)

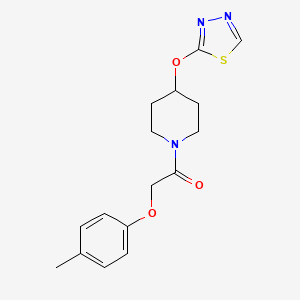

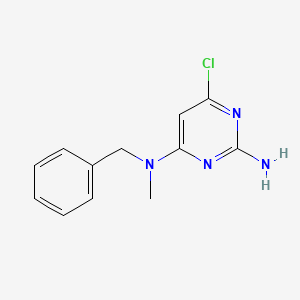

![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)
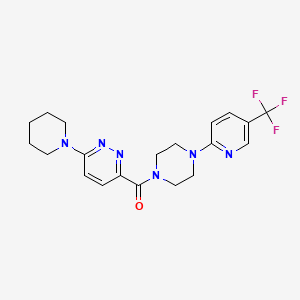

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)
![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2901824.png)
